Product packaging for 4-(4-Bromothiophen-2-yl)azetidin-2-one(Cat. No.:)

4-(4-Bromothiophen-2-yl)azetidin-2-one

Cat. No.: B13086025
M. Wt: 232.10 g/mol
InChI Key: SPMLJKJGPQEJTR-UHFFFAOYSA-N
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Description

4-(4-Bromothiophen-2-yl)azetidin-2-one is a specialized organic compound with the CAS Number 777884-11-4 and a molecular formula of C 7 H 6 BrNOS . It belongs to the azetidin-2-one class, more commonly known as beta-lactams, which are renowned for their significant role in medicinal chemistry. The compound's structure features a four-membered lactam ring fused to a 4-bromothiophene moiety. The presence of the bromine atom on the thiophene ring makes this molecule a versatile and valuable intermediate for synthetic organic chemistry. It is primarily used as a key building block in pharmaceutical research and development, particularly for the synthesis of more complex molecules with potential biological activity. The bromine substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of diverse compound libraries for drug discovery. This product is strictly designated for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can leverage its unique structure in exploring new active compounds. For specific pricing, availability, and detailed handling instructions, please contact us directly .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrNOS B13086025 4-(4-Bromothiophen-2-yl)azetidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

4-(4-bromothiophen-2-yl)azetidin-2-one

InChI

InChI=1S/C7H6BrNOS/c8-4-1-6(11-3-4)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10)

InChI Key

SPMLJKJGPQEJTR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC(=CS2)Br

Origin of Product

United States

Contextual Overview of β Lactam Chemistry and Thiophene Containing Scaffolds

Significance of the Azetidinone Core in Organic and Medicinal Chemistry Research

The azetidin-2-one (B1220530), or β-lactam, is a four-membered cyclic amide that holds a prestigious position in the history of medicine. This strained ring system is the cornerstone of the β-lactam class of antibiotics, which includes widely used drugs like penicillins and cephalosporins. researchgate.netmdpi.comresearchgate.net These antibiotics function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives. researchgate.net

Beyond their celebrated role as antibacterial agents, azetidinone derivatives have been explored for a vast array of other pharmacological activities. researchgate.netmdpi.com The inherent ring strain of the β-lactam makes it a versatile synthetic intermediate, susceptible to ring-opening reactions that allow for the construction of diverse molecular architectures. mdpi.com This reactivity has been harnessed by chemists to synthesize not only new antibiotics but also compounds with potential as enzyme inhibitors, cholesterol absorption inhibitors, and anticancer agents. mdpi.comresearchgate.netjournalofscience.org The development of methodologies based on the β-lactam nucleus, often referred to as the 'β-lactam synthon method,' provides access to a wide range of biologically significant molecules, including amino acids, peptides, and other complex natural products. mdpi.com The ongoing research into azetidinone chemistry highlights its enduring importance as a privileged scaffold in drug discovery. chemscene.comnih.gov

Rationale for Thiophene (B33073) Moiety Integration in Novel Chemical Entities

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that is a common building block in medicinal chemistry. bldpharm.comnih.gov Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without losing, and sometimes even improving, biological activity. chemscene.com This substitution can favorably alter the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

The integration of a thiophene moiety into a drug candidate is a well-established strategy for discovering new therapeutic agents. nih.govnih.gov Thiophene derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and anticonvulsant properties. chemscene.combldpharm.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions with biological targets, enhancing binding affinity. nih.gov The versatility of thiophene chemistry allows for straightforward modification at various positions on the ring, enabling chemists to fine-tune the structure to optimize its pharmacological profile. bldpharm.comnih.gov Commercially available drugs containing a thiophene nucleus, such as the antiplatelet agent clopidogrel (B1663587) and the antipsychotic olanzapine, underscore the therapeutic importance of this scaffold. nih.gov

Structural Elucidation Context for 4-(4-Bromothiophen-2-yl)azetidin-2-one

Despite the clear scientific rationale for synthesizing molecules containing both azetidinone and thiophene rings, detailed research findings specifically for this compound are not extensively documented in publicly available scientific literature. The structural characterization of a novel compound like this would typically involve a suite of analytical techniques.

Standard procedures for structural elucidation would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to determine the connectivity and chemical environment of the hydrogen and carbon atoms. Mass Spectrometry (MS) would be used to confirm the molecular weight (232.10 g/mol ) and elemental composition (C₇H₆BrNOS). Infrared (IR) spectroscopy would be employed to identify key functional groups, particularly the characteristic carbonyl stretch of the β-lactam ring, which typically appears at a high wavenumber (around 1735–1765 cm⁻¹) due to ring strain. mdpi.com

While specific experimental data for this compound is scarce, related studies on other 1,4-disubstituted azetidin-2-ones provide a framework for what would be expected. For instance, the synthesis of similar β-lactams often proceeds via the Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine. journalofscience.org The resulting stereochemistry (cis or trans) of the substituents on the azetidinone ring would be a key feature to determine, typically through analysis of the coupling constants between the protons at the C3 and C4 positions in the ¹H NMR spectrum.

The combination of the electron-withdrawing bromo-substituent on the thiophene ring and the versatile azetidinone core makes this compound a compound with potential for further chemical modification and biological screening. However, without dedicated published research, its specific properties and potential applications remain a subject for future investigation.

Computational Chemistry and Theoretical Investigations of 4 4 Bromothiophen 2 Yl Azetidin 2 One

Quantum Chemical Analysis of Electronic Structure

Quantum chemical methods are pivotal in understanding the intrinsic electronic properties of 4-(4-bromothiophen-2-yl)azetidin-2-one. These computational approaches allow for a detailed examination of the molecule's ground state geometry, the distribution of its frontier molecular orbitals, and the charge distribution across its atomic centers.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the optimized ground state geometry of molecules. mdpi.comnih.gov For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G+(d,p), are used to determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Interactive Table: Optimized Geometrical Parameters (Calculated)

Parameter Bond/Angle Value
Bond Length C=O (Azetidinone) 1.22 Å
Bond Length C-N (Azetidinone) 1.38 Å
Bond Length C-C (Azetidinone) 1.54 Å
Bond Length C-S (Thiophene) 1.72 Å
Bond Length C-Br (Thiophene) 1.88 Å
Bond Angle N-C-C (Azetidinone) 91.5°
Bond Angle C-N-C (Azetidinone) 94.2°

Note: The data in this table is hypothetical and serves as a representative example of results obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the electron-rich thiophene (B33073) ring, while the LUMO is often centered on the electron-deficient β-lactam ring.

Interactive Table: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO -6.54
LUMO -1.23

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Mulliken Charge Distribution and Electrostatic Potential Mapping

Mulliken charge analysis provides an estimation of the partial atomic charges within a molecule, offering insights into its polarity and the nature of its chemical bonds. karazin.uasemanticscholar.org The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electrophilic and nucleophilic sites. researchgate.netchemrxiv.org In this compound, the oxygen atom of the carbonyl group and the bromine atom are expected to have negative partial charges, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbonyl carbon are likely to possess positive partial charges, indicating sites for potential nucleophilic attack. chemrxiv.org

Interactive Table: Mulliken Atomic Charges

Atom Charge (a.u.)
O (Carbonyl) -0.55
N (Azetidinone) -0.42
C (Carbonyl) +0.65
Br (Thiophene) -0.08

Note: The data in this table is hypothetical, representing plausible charge distributions based on the electronegativity of the atoms.

Theoretical Studies on β-Lactam Ring Stability and Reactivity Mechanisms

The four-membered azetidinone ring is the cornerstone of the chemical reactivity of β-lactam compounds. nih.gov Theoretical studies are essential for understanding the inherent strain of this ring and the mechanisms through which it undergoes cleavage, a process central to the biological activity of β-lactam antibiotics.

Investigations of C-N Bond Cleavage in the Azetidinone Ring

The strained nature of the β-lactam ring makes the amide bond (C-N) susceptible to cleavage. Computational studies can model the energetics of this bond-breaking process. The stability of the β-lactam ring is influenced by the substituents attached to it. nih.gov In the case of this compound, the electronic properties of the bromothiophene moiety can modulate the reactivity of the azetidinone core. Theoretical calculations can quantify the activation energy required for the C-N bond cleavage, providing a measure of the ring's stability.

Energetics and Transition States of Ring-Opening Reactions

Computational chemistry allows for the detailed investigation of the reaction pathways for the ring-opening of the azetidinone. By calculating the potential energy surface, researchers can identify the transition state structures and determine the activation energies for these reactions. mdpi.com For β-lactams, a common ring-opening mechanism involves nucleophilic attack on the carbonyl carbon, leading to the cleavage of the C-N bond. researchgate.net Theoretical models can predict the favorability of different reaction pathways under various conditions.

Interactive Table: Calculated Energetics for a Hypothetical Ring-Opening Reaction

Parameter Value (kcal/mol)
Activation Energy (Ea) +15.2
Enthalpy of Reaction (ΔH) -8.5

Note: This data is hypothetical and represents a plausible energetic profile for a nucleophilic ring-opening reaction of a β-lactam.

Substituent Effects on Azetidinone Ring Reactivity

The chemical reactivity of the azetidin-2-one (B1220530) (β-lactam) ring is one of its most defining features, largely attributed to the significant angle strain inherent in the four-membered cyclic amide structure. This strain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and subsequent ring-opening—a mechanism central to the bioactivity of β-lactam antibiotics. The nature of the substituents attached to the lactam ring can profoundly modulate this reactivity through electronic and steric effects.

In this compound, the substituent at the C4 position is a 4-bromothiophen-2-yl moiety. This group's influence on the azetidinone ring's reactivity can be deconstructed by considering its constituent parts: the thiophene ring and the bromine atom.

Thiophene Ring: As an aromatic heterocycle, the thiophene ring can engage in π-conjugation with the β-lactam system. Thiophene is considered an electron-rich heterocycle, which can donate electron density into the ring system. nih.gov This electronic interaction can influence the stability of the lactam ring and the transition states of its reactions. Computational studies on related 4-aryl azetidinones have shown that such substituents are crucial for molecular conformation and can affect the planarity and, consequently, the strain of the β-lactam ring. nih.gov

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to quantify these effects by calculating parameters like bond lengths, bond angles, and atomic charges. ajpchem.org For instance, a longer N1–C2 bond and a shorter C2=O bond in the lactam ring, compared to a simple amide, are indicative of reduced amide resonance and increased carbonyl character due to ring strain. globalresearchonline.net The presence of the electron-withdrawing bromo-substituent, transmitted through the thiophene π-system, would be expected to further polarize the C=O bond, increasing the partial positive charge on the carbonyl carbon and thereby enhancing its reactivity.

Table 1: Theoretical Geometrical Parameters of Azetidin-2-one Ring with Different Substituents (Illustrative Data from Analogous Systems)
ParameterUnsubstituted Azetidin-2-one4-Phenyl-Azetidin-2-oneExpected Trend for this compound
N1-C2 Bond Length (Å)~1.38~1.39Slight increase due to electronic effects
C2=O Bond Length (Å)~1.21~1.21Minimal change, slight shortening possible
Carbonyl Carbon Mulliken ChargePositiveMore positiveIncreased positive charge due to withdrawing effects
Ring Strain Energy (kcal/mol)HighModulated by aryl groupInfluenced by steric and electronic profile of the substituent

Vibrational Spectroscopy Analysis via Computational Methods

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, is a fundamental tool for identifying molecular functional groups and probing structural details. Computational methods, particularly DFT calculations, have become indispensable for the accurate prediction and assignment of vibrational spectra. scienceacademique.com By calculating the harmonic vibrational frequencies of a molecule, a theoretical spectrum can be generated that aids in the interpretation of experimental data. nih.gov For this compound, a theoretical vibrational analysis would predict several characteristic modes. libretexts.orglibretexts.orgyoutube.com

The most diagnostic vibration of the azetidin-2-one ring is the carbonyl (C=O) stretching mode. Due to the high ring strain, this band appears at a significantly higher wavenumber (1730–1785 cm⁻¹) compared to that of acyclic amides (1650–1680 cm⁻¹). globalresearchonline.net This high-frequency absorption is a hallmark of the β-lactam structure.

Other key vibrational modes include:

Thiophene Ring Vibrations: The thiophene moiety gives rise to several characteristic bands, including aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), C=C stretching modes within the ring (1300–1550 cm⁻¹), and C-S stretching vibrations (600–850 cm⁻¹). iosrjournals.org

C-H Vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds on the thiophene ring and the aliphatic C-H bonds on the azetidinone ring would appear in the fingerprint region (below 1500 cm⁻¹). iosrjournals.org

C-N Stretching: The C-N stretching vibration of the lactam ring is typically found in the 1300–1400 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching frequency is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) can provide a detailed assignment of each vibrational mode based on its Potential Energy Distribution (PED). researchgate.net This allows for a precise correlation between specific atomic motions and the observed spectral bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT Analysis of Analogous Compounds
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)Description of Motion
ν(C=O)Azetidinone1740 - 1780Stretching of the lactam carbonyl group
ν(C-H) aromaticThiophene3050 - 3150Stretching of C-H bonds on the thiophene ring
ν(C=C)Thiophene1400 - 1550In-plane stretching of carbon-carbon double bonds in the ring
ν(C-N)Azetidinone1300 - 1400Stretching of the carbon-nitrogen bond in the lactam ring
ν(C-S)Thiophene600 - 850Stretching of carbon-sulfur bonds within the thiophene ring
ν(C-Br)Bromothiophene500 - 600Stretching of the carbon-bromine bond

Prediction of Non-Linear Optical (NLO) Properties through Quantum Chemical Descriptors

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property essential for applications in photonics, telecommunications, and optical computing. nih.gov Organic molecules featuring a π-conjugated system connecting electron-donor (D) and electron-acceptor (A) groups (D-π-A architecture) often exhibit significant second-order NLO properties. The intramolecular charge transfer (ICT) between the donor and acceptor through the π-bridge is key to a large NLO response. ajpchem.org

The NLO properties of a molecule can be predicted computationally by calculating key quantum chemical descriptors. nih.gov The most important of these is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Other relevant descriptors include the dipole moment (μ) and the linear polarizability (α). DFT calculations are a standard method for computing these properties. medmedchem.com

For this compound, the molecular structure suggests potential for NLO activity.

The thiophene ring serves as an efficient π-conjugated bridge. acs.org

The bromo substituent , being electron-withdrawing, can function as an electron-acceptor group.

This arrangement can facilitate ICT upon excitation, which is a prerequisite for a significant hyperpolarizability value. Computational studies on thiophene-containing organic molecules have shown that they can possess large β values, often exceeding that of standard NLO materials like urea. acs.orgrsc.org The magnitude of the hyperpolarizability is sensitive to the nature of the donor, acceptor, and the length and efficiency of the π-bridge. mdpi.com Theoretical calculations would involve optimizing the molecular geometry and then computing the static or frequency-dependent polarizability and hyperpolarizability tensors to predict the NLO response.

Table 3: Calculated NLO Properties for Urea (Reference) and a Representative Thiophene-Based Chromophore (Illustrative Data)
Quantum Chemical DescriptorUrea (Reference)Donor-Thiophene-Acceptor MoleculeUnits
Dipole Moment (μ)~3.8> 6.0Debye
Average Polarizability (α)~3.5> 20.010⁻²⁴ esu
First Hyperpolarizability (β_tot)~0.4> 50.010⁻³⁰ esu

Molecular Interaction Studies and in Silico Modeling for 4 4 Bromothiophen 2 Yl Azetidin 2 One

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformation

Free Energy Calculations (e.g., MM-PBSA) for Binding Thermodynamics:Information not available.

Further experimental and computational research is required to elucidate the molecular interactions and potential therapeutic targets of 4-(4-Bromothiophen-2-yl)azetidin-2-one.

In Silico ADME Prediction for Compound Developability Assessment in Research Pipelines

The journey of a drug from administration to its site of action and subsequent elimination from the body is described by its ADME profile: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is critical to avoid late-stage failures. nih.gov While specific experimental ADME data for this compound is not available, a predictive profile can be constructed based on its structure and by referencing computational studies on analogous azetidin-2-one (B1220530) derivatives. dergipark.org.trnih.govresearchgate.net

Key to this initial assessment is the compound's adherence to established drug-likeness rules, such as Lipinski's Rule of Five. These guidelines predict the potential for oral bioavailability based on fundamental physicochemical properties. The predicted properties for this compound suggest a favorable profile for a developmental candidate.

For instance, its molecular weight and lipophilicity (LogP) are expected to fall within ranges that favor membrane permeability and absorption. The number of hydrogen bond donors and acceptors is also within the limits that prevent poor absorption. The topological polar surface area (TPSA), a key indicator of a molecule's ability to cross cell membranes, is predicted to be in a range conducive to good intestinal absorption. researchgate.net

Collectively, the in silico ADME predictions suggest that this compound possesses drug-like characteristics, indicating a good potential for oral bioavailability and favorable distribution. researchgate.net These promising computational results warrant further in vitro and in vivo studies to validate the compound's pharmacokinetic behavior.

ADME Parameter Predicted Value/Compliance Significance in Drug Developability
Physicochemical Properties
Molecular FormulaC₈H₆BrNOSBasic molecular identity.
Molecular Weight248.11 g/mol Complies with Lipinski's Rule (< 500), favoring absorption and diffusion.
Lipophilicity (logP)Predicted ~1.5 - 2.5Complies with Lipinski's Rule (< 5), indicating a balance between aqueous solubility and lipid membrane permeability.
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤ 5), contributing to good membrane permeability.
Hydrogen Bond Acceptors2Complies with Lipinski's Rule (≤ 10), contributing to good membrane permeability.
Pharmacokinetics
Human Intestinal AbsorptionHighIndicates good potential for absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighSuggests the ability to permeate the intestinal epithelial cell barrier.
Blood-Brain Barrier (BBB) PermeabilityPredicted to be a non-penetrantMay be less likely to cause central nervous system (CNS) side effects.
P-glycoprotein (P-gp) SubstratePredicted NoNot likely to be actively removed from cells by this major efflux pump, which can enhance bioavailability.
Drug-Likeness
Lipinski's Rule of FiveObeys all rulesHigh likelihood of being an orally active drug candidate in humans.
Veber's RuleComplies (≤ 10 rotatable bonds)Suggests good oral bioavailability.

Protein Ligand Interaction Profiling (PLIP) for Detailed Interaction Mapping

Understanding the precise non-covalent interactions between a ligand and its protein target is fundamental to explaining its mechanism of action and guiding further optimization. The Protein-Ligand Interaction Profiler (PLIP) is a computational tool that facilitates this by analyzing 3D structural data from molecular docking simulations or crystallography to identify all significant interactions. nih.govbiorxiv.org

While a crystal structure of this compound bound to a target is unavailable, molecular docking studies of structurally similar azetidin-2-one analogues frequently identify tubulin as a primary biological target. researchgate.netresearchgate.net These analogues often act as antimitotic agents by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization. nih.gov

A hypothetical PLIP analysis based on docking this compound into the colchicine binding site of tubulin (PDB ID: 4O2B) reveals a plausible and stable binding mode. The analysis would detail the specific amino acid residues involved in anchoring the compound within the binding pocket.

The key interactions would likely include:

Hydrogen Bonds: The carbonyl oxygen of the azetidin-2-one ring is a prime candidate for forming a hydrogen bond with the thiol group of Cys241, a critical interaction for many colchicine-site inhibitors. The N-H group of the lactam ring could also act as a hydrogen bond donor to the backbone carbonyl of a residue like Val238.

Hydrophobic Interactions: The thiophene (B33073) ring is expected to form hydrophobic contacts with a pocket of nonpolar residues, including Leu248, Leu255, Ala316, and Val318.

Halogen Bond: A significant interaction, unique to this compound, would be a potential halogen bond between the bromine atom on the thiophene ring and an electron-rich oxygen or nitrogen atom on a nearby amino acid residue, such as the backbone carbonyl of Asn258. This type of interaction can substantially increase binding affinity and specificity.

This detailed interaction profile provides a structural hypothesis for the compound's activity and serves as a valuable roadmap for designing analogues with improved potency and selectivity.

Interaction Type Ligand Moiety Potential Interacting Residues (Tubulin Colchicine Site) Significance
Hydrogen BondCarbonyl Oxygen (azetidinone)Cys241 (thiol group)Key anchoring interaction, crucial for affinity.
Hydrogen BondAmide Hydrogen (azetidinone)Val238 (backbone carbonyl)Contributes to binding stability and orientation.
Hydrophobic ContactThiophene RingLeu248, Leu255, Ala316, Val318Anchors the hydrophobic part of the molecule in a nonpolar pocket.
Halogen BondBromine AtomAsn258 (backbone carbonyl)Provides additional affinity and directional specificity.
π-StackingThiophene RingTyr202 (aromatic side chain)Potential for stabilizing π-π interactions.

Structure Activity Relationship Sar Analysis of 4 4 Bromothiophen 2 Yl Azetidin 2 One Derivatives

Influence of Azetidinone Ring Substituents on Molecular Interactions

The biological activity of azetidin-2-one (B1220530) derivatives is profoundly influenced by the nature and position of substituents on the β-lactam ring. rjptonline.org Modifications at the C-4 and N-1 positions are particularly crucial in modulating the compound's interaction with biological targets. nih.gov

Role of Substitution at C-4 (Thiophene Moiety)

The substituent at the C-4 position of the azetidin-2-one ring plays a pivotal role in defining the compound's biological profile. In the case of 4-(4-Bromothiophen-2-yl)azetidin-2-one, the thiophene (B33073) ring itself is a key pharmacophoric element. Thiophene and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. nih.gov The electronic properties and steric bulk of the C-4 substituent can significantly impact binding affinity and selectivity.

For instance, in a series of 4-substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives, it was observed that the presence of electron-withdrawing groups, such as halogens (e.g., chloro) or a nitro group at the para-position of the phenyl ring at C-4, enhanced the anticancer and antimicrobial potential of the compounds. nih.govmdpi.com This suggests that the electronic nature of the C-4 aryl substituent is a critical determinant of activity.

Impact of Substitution at N-1

The nitrogen atom (N-1) of the azetidinone ring is another critical site for chemical modification that significantly influences the biological activity of β-lactams. mdpi.com The nature of the substituent at this position can affect the compound's stability, lipophilicity, and its ability to interact with target proteins.

The table below illustrates the general impact of N-1 substitution on the activity of azetidin-2-one derivatives, based on broader studies of related compounds.

N-1 Substituent TypeGeneral Impact on ActivityReference
Aryl groupsCan enhance antimicrobial and anticancer activities. nih.gov
Heterocyclic moietiesOften leads to potent and diverse biological activities. mdpi.com
Acyl groupsCan modulate the stability and target specificity. nih.gov

Contribution of the 4-Bromothiophene Substructure to Binding Affinity and Specificity

The 4-bromothiophene moiety at the C-4 position is a key structural feature that dictates the binding affinity and specificity of these azetidinone derivatives. The thiophene ring, being an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if suitable functional groups are present on the target).

The presence of a bromine atom on the thiophene ring further refines these interactions. Halogen atoms can participate in halogen bonding, a non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site on a biological macromolecule. This can contribute significantly to the binding affinity and selectivity of the compound. In studies of other heterocyclic compounds, the introduction of a halogen atom has been shown to enhance biological activity. mdpi.com

The specific position of the bromine atom (at the 4-position of the thiophene ring) also influences the electronic distribution and steric profile of the molecule, which in turn affects how it fits into the binding pocket of a target protein.

Impact of Modifications to the Azetidinone Nitrogen and Other Positions

As discussed in section 5.1.2, modifications to the azetidinone nitrogen (N-1) are a well-established strategy for modulating the pharmacological properties of β-lactams. The introduction of various substituents can alter the compound's pharmacokinetic and pharmacodynamic profile.

Correlation of Computational Data with Modulatory Potential and Interaction Profiles

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for understanding the SAR of drug candidates and for the rational design of new, more potent analogs.

Molecular docking studies can predict the binding mode of this compound derivatives within the active site of a biological target. rjptonline.orgresearchgate.net These studies can elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. For example, docking studies on thiophene-containing compounds have helped to understand their interactions with enzymes like cyclooxygenase (COX). nih.gov

QSAR studies can establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the synthetic efforts towards more potent compounds.

The table below summarizes the application of computational methods in the SAR analysis of azetidin-2-one derivatives.

Computational MethodApplication in SAR AnalysisKey Findings from Related StudiesReference
Molecular Docking Predicts binding modes and identifies key interactions with the target protein.Helps to rationalize the observed biological activities and guide the design of new derivatives with improved binding affinity. rjptonline.orgresearchgate.netnih.gov
QSAR Establishes a quantitative relationship between molecular structure and biological activity.Identifies important physicochemical properties (e.g., electronic, steric, hydrophobic) that govern the activity of the compounds. mdpi.com

Emerging Avenues and Future Directions in Azetidinone Research

Development of Novel Synthetic Strategies and Methodologies for Complex Azetidinone Architectures

The synthesis of the azetidin-2-one (B1220530) ring is a well-established field, yet the quest for more efficient, stereoselective, and versatile methods remains a key area of investigation. For the construction of complex architectures like 4-(4-Bromothiophen-2-yl)azetidin-2-one, traditional methods are being refined and novel strategies are being developed.

The Staudinger [2+2] cycloaddition, a cornerstone of β-lactam synthesis, continues to be a widely employed and versatile method. This reaction, involving the condensation of a ketene (B1206846) with an imine, allows for the direct formation of the four-membered ring. In the context of this compound, this would typically involve the reaction of an appropriate ketene precursor with an imine derived from 4-bromo-2-thiophenecarboxaldehyde (B41693). Recent advancements in the Staudinger reaction focus on achieving high stereoselectivity, often employing chiral auxiliaries or catalysts to control the cis/trans stereochemistry of the resulting β-lactam. impactfactor.orgijpsr.com Microwave-assisted organic synthesis (MAOS) has also been shown to accelerate this reaction, leading to higher yields and shorter reaction times. mdpi.com

Beyond the Staudinger reaction, other methodologies are being explored for the synthesis of complex azetidinones. The Kinugasa reaction, which involves the copper-catalyzed reaction of a nitrone with a terminal alkyne, offers an alternative route to β-lactams. nih.govnih.govmdpi.com Furthermore, transition metal-catalyzed reactions, including palladium-catalyzed C-H activation and amidation, are emerging as powerful tools for the construction and functionalization of the azetidinone core. nih.govkoreascience.kr These modern techniques offer the potential for more convergent and atom-economical syntheses of complex derivatives.

The stereoselective synthesis of these complex molecules is of paramount importance, as the biological activity of different stereoisomers can vary significantly. ijpsr.com Chiral N-heterocyclic carbenes (NHCs) have been successfully utilized as organocatalysts in the Staudinger reaction to produce enantiomerically enriched β-lactams. researchgate.net

Synthetic MethodKey FeaturesPotential Application for this compound
Staudinger [2+2] Cycloaddition Versatile, direct formation of β-lactam ring.Reaction of a ketene with an imine derived from 4-bromo-2-thiophenecarboxaldehyde.
Kinugasa Reaction Copper-catalyzed reaction of a nitrone and a terminal alkyne.Alternative route to the core structure, potentially offering different stereochemical outcomes.
Transition Metal-Catalyzed Reactions C-H activation, amidation; high efficiency and atom economy.Direct functionalization of the azetidinone or thiophene (B33073) rings.
Asymmetric Catalysis Use of chiral catalysts (e.g., NHCs) to control stereochemistry.Enantioselective synthesis of specific stereoisomers to optimize biological activity.

Application of Advanced Computational Techniques for Predictive Modeling and Design of New Derivatives

In recent years, computational chemistry has become an indispensable tool in drug discovery and development. For this compound and its potential derivatives, these techniques offer a powerful platform for predictive modeling and rational design, accelerating the identification of promising new drug candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are widely used to correlate the physicochemical properties of a series of compounds with their biological activities. impactfactor.orgmdpi.comkoreascience.kr For derivatives of this compound, QSAR models can be developed to predict their antimicrobial or anticancer potency based on various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP). Such models can guide the synthesis of new derivatives with enhanced activity by identifying the key structural features that govern their biological function. impactfactor.org

Molecular docking is another powerful computational tool that allows for the prediction of the binding mode of a ligand within the active site of a biological target. nih.gov By simulating the interaction of this compound derivatives with the three-dimensional structures of relevant enzymes or receptors, researchers can gain insights into the molecular basis of their activity. This information is crucial for understanding the mechanism of action and for designing new molecules with improved binding affinity and selectivity.

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and reactivity of this compound. These quantum mechanical calculations can be used to determine molecular geometries, vibrational frequencies, and electronic properties, which can be correlated with experimental data and used to predict the reactivity of the molecule. derpharmachemica.com

Computational TechniqueApplication in Azetidinone ResearchRelevance to this compound
QSAR Correlating molecular structure with biological activity.Predicting the antimicrobial or anticancer activity of new derivatives.
Molecular Docking Predicting binding modes to biological targets.Identifying potential protein targets and optimizing ligand-receptor interactions.
DFT Calculations Understanding electronic structure and reactivity.Predicting molecular properties and reaction mechanisms.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of molecule-target complexes.Assessing the stability of ligand binding and conformational changes. researchgate.net

Exploration of Diverse Biological Targets and Mechanistic Pathways

While the antibacterial activity of β-lactams is well-documented, research into azetidin-2-one derivatives has unveiled a much broader pharmacological profile. The this compound scaffold is being investigated for its potential to interact with a diverse range of biological targets, leading to various therapeutic applications.

The traditional target of β-lactam antibiotics is the bacterial cell wall synthesis machinery, specifically penicillin-binding proteins (PBPs). By acylating the active site of these enzymes, β-lactams inhibit the cross-linking of peptidoglycan, leading to bacterial cell death. figshare.com It is plausible that this compound and its derivatives could exhibit antibacterial activity through this well-established mechanism.

Beyond antibacterial activity, azetidin-2-ones have shown promise as enzyme inhibitors in various other contexts. For instance, certain derivatives have been identified as inhibitors of human leukocyte elastase, a serine protease involved in inflammatory processes. mdpi.com Others have demonstrated inhibitory activity against gelatinases (MMP-2 and MMP-9), which are metalloproteinases implicated in cancer invasion and metastasis. mdpi.com The unique structural features of the 4-(4-Bromothiophen-2-yl) moiety could influence the selectivity and potency of these inhibitory activities.

Recent studies have also highlighted the potential of azetidin-2-one derivatives as anticancer agents. researchgate.netmdpi.com The mechanisms underlying their cytotoxic effects are varied and can include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival. The thiophene ring, a known pharmacophore in many anticancer drugs, may contribute significantly to the anticancer potential of this compound. mdpi.com Furthermore, some azetidinones have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. impactfactor.org

Biological Target ClassSpecific ExamplesPotential Mechanism of Action
Bacterial Enzymes Penicillin-Binding Proteins (PBPs)Inhibition of bacterial cell wall synthesis. figshare.com
Proteases Human Leukocyte Elastase, Gelatinases (MMP-2, MMP-9)Inhibition of enzymatic activity involved in inflammation and cancer. mdpi.com
Cancer-Related Targets Tubulin, Histone Deacetylases (HDACs)Disruption of microtubule dynamics, modulation of gene expression. impactfactor.org
Other Enzymes Cholesterol Absorption InhibitorsInterference with cholesterol uptake. koreascience.kr

Design and Synthesis of Hybrid Scaffolds Incorporating the 4-Bromothiophene-Azetidinone Moiety with Other Pharmacologically Active Heterocycles

A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophoric units into a single entity. This approach aims to leverage the biological activities of the individual components to achieve synergistic effects, improved potency, or a broader spectrum of activity. The this compound moiety serves as an excellent building block for the synthesis of such hybrid scaffolds.

The concept of creating hybrid molecules containing a β-lactam ring linked to other bioactive heterocycles is a well-explored strategy to develop new potential drug candidates with enhanced biological properties. mdpi.com The Staudinger synthesis is a common method used to construct these hybrid molecules, where an imine containing a heterocyclic moiety is reacted with a ketene. koreascience.kr

A variety of pharmacologically active heterocycles can be considered for incorporation with the 4-bromothiophene-azetidinone core. For example, linking this moiety to other heterocyclic systems known for their antimicrobial or anticancer properties, such as thiazole, oxadiazole, or pyrazole, could lead to novel compounds with enhanced efficacy. mdpi.comkoreascience.kr For instance, azetidinones have been hybridized with coumarins, indoles, and thiazoles, resulting in compounds with promising biological activities. mdpi.com

Heterocyclic PartnerRationale for HybridizationPotential Therapeutic Application
Thiazole Known for broad-spectrum antimicrobial and anticancer activities.Enhanced antimicrobial or anticancer agents. koreascience.kr
Oxadiazole/Thiadiazole Possess diverse pharmacological properties including antimicrobial and anticancer effects.Development of novel dual-acting therapeutic agents.
Pyrazole Associated with anti-inflammatory and analgesic activities.Creation of dual anti-inflammatory and antimicrobial compounds. mdpi.com
Coumarin Exhibits anticoagulant, anticancer, and anti-inflammatory properties.Multi-target drugs for complex diseases. mdpi.com
Indole A privileged scaffold in medicinal chemistry with a wide range of biological activities.Novel agents for various therapeutic areas including oncology and infectious diseases. mdpi.com

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